molecular formula C8H5BrO2S B2480081 4-Bromo-1-benzothiophene 1,1-dioxide CAS No. 5118-14-9

4-Bromo-1-benzothiophene 1,1-dioxide

Cat. No.: B2480081
CAS No.: 5118-14-9
M. Wt: 245.09
InChI Key: RLNONUAGBUYQNF-UHFFFAOYSA-N
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Description

4-Bromo-1-benzothiophene 1,1-dioxide is a brominated benzothiophene dioxide derivative that serves as a versatile synthetic intermediate in medicinal chemistry research. Its primary research value has been demonstrated in the exploration of novel anti-tubercular agents. This compound has been utilized as a crucial precursor in the synthesis of a series of 3-substituted benzo[b]thiophene-1,1-dioxides, which have been systematically evaluated for their inhibitory activity against Mycobacterium tuberculosis under aerobic conditions . The structural motif of the benzothiophene-1,1-dioxide core is of significant interest in drug discovery for its role as a scaffold in probing new biological targets and mechanisms of action . Researchers employ this compound to develop and study new chemical entities, particularly in the field of infectious disease research. This product is intended for research purposes and laboratory use only; it is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-bromo-1-benzothiophene 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrO2S/c9-7-2-1-3-8-6(7)4-5-12(8,10)11/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLNONUAGBUYQNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CS2(=O)=O)C(=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Bromobenzo[b]thiophene

The brominated benzothiophene precursor serves as the foundational intermediate for subsequent oxidation. Two dominant synthetic routes have been documented, differing in starting materials and reaction mechanisms.

Halogenated Benzaldehyde Route

The method described in CN110818679A utilizes 2-bromo-6-fluorobenzaldehyde as the starting material. The synthesis proceeds via a four-step sequence:

  • Thioether Formation : Reaction with halogenated methyl mercaptan (e.g., chloromethyl mercaptan) in acetone at 30–35°C for 4 hours, yielding 2-chloromethylthio-6-bromobenzaldehyde. Potassium carbonate acts as the base, achieving an 86% yield.
  • Phosphonium Salt Formation : Treatment with triphenylphosphine in toluene at 60°C for 2 hours generates a quaternary phosphonium salt (84% yield).
  • Cyclization : The phosphonium salt undergoes cyclization in a sodium hydride–organic solvent system at 0–30°C, forming the benzothiophene core.
  • Purification : High-vacuum distillation (90–110°C) followed by recrystallization with petroleum ether yields 4-bromobenzo[b]thiophene with >99% purity.

This route avoids high-temperature decarboxylation, making it scalable for industrial production.

Decarboxylation of Carboxylic Acid Derivatives

US9206169B2 discloses an alternative approach starting from a benzo[b]thiophene carboxylic acid derivative. Decarboxylation in the presence of a high-boiling base (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene, DBU) at 150–250°C for 1–30 hours eliminates CO₂, yielding 4-bromobenzo[b]thiophene. The reaction is performed under inert gas (nitrogen/argon) and achieves yields of 70–85%. This method is advantageous for substrates sensitive to halogenation but requires stringent temperature control to minimize side reactions.

Table 1: Comparison of 4-Bromobenzo[b]thiophene Synthesis Methods
Method Starting Material Key Reagents Yield (%) Purity (%)
Halogenated Benzaldehyde 2-Bromo-6-fluorobenzaldehyde K₂CO₃, PPh₃ 86 >99
Decarboxylation Carboxylic acid derivative DBU 70–85 95–98

Oxidation to 1,1-Dioxide

The conversion of 4-bromobenzo[b]thiophene to its sulfone derivative necessitates oxidation of the sulfur atom. Hydrogen peroxide (H₂O₂) and meta-chloroperbenzoic acid (m-CPBA) are the most widely employed oxidants.

Hydrogen Peroxide-Mediated Oxidation

As detailed in A Study of the Substitution Reactions of Benzo[b]thiophene , treatment of 4-bromobenzo[b]thiophene with 30% H₂O₂ in acetic acid at 60–80°C for 6–12 hours affords the 1,1-dioxide. The reaction proceeds via electrophilic addition of peroxide oxygen to the sulfur atom, followed by rearrangement to the sulfone. Yields range from 75–90%, with the product recrystallized from ethanol/water (m.p. 141–142°C).

m-CPBA Oxidation

The RSC publication describes a one-pot oxidation using m-CPBA in dichloromethane at 0°C to room temperature. This method achieves near-quantitative yields (95–98%) within 2–4 hours, attributed to the strong electrophilic character of m-CPBA. The crude product is purified via flash chromatography (silica gel, hexane/ethyl acetate), yielding >99% pure sulfone.

Table 2: Oxidation Conditions and Outcomes
Oxidant Solvent Temperature (°C) Time (h) Yield (%) Purity (%)
H₂O₂ Acetic acid 60–80 6–12 75–90 95–98
m-CPBA CH₂Cl₂ 0–25 2–4 95–98 >99

Mechanistic Insights and Side Reactions

Oxidation Mechanism

The oxidation of benzothiophene to its 1,1-dioxide occurs through a two-step electrophilic process:

  • Epoxidation : The sulfur atom reacts with the oxidant (e.g., H₂O₂) to form a sulfoxide intermediate.
  • Sulfone Formation : A second oxidation step converts the sulfoxide to the sulfone.

In acidic media (e.g., acetic acid), protonation of the thiophene ring enhances electrophilicity, accelerating the reaction.

Byproduct Formation

Over-oxidation or ring-opening reactions may occur under harsh conditions. For instance, prolonged exposure to H₂O₂ at elevated temperatures (>100°C) can degrade the sulfone to sulfonic acid derivatives. The use of m-CPBA minimizes such side reactions due to its milder reactivity.

Alternative Synthetic Routes

Direct Bromination of Benzo[b]thiophene 1,1-Dioxide

Direct bromination of the pre-formed sulfone is challenging due to the electron-withdrawing nature of the sulfonyl group, which deactivates the aromatic ring. However, US9206169B2 reports successful bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C. The reaction selectively substitutes the 4-position, yielding 4-bromo-1-benzothiophene 1,1-dioxide in 60–70% yield.

Aryne Cyclization

The RSC method employs aryne intermediates for constructing the benzothiophene core. For example, reaction of S-benzyl 4-toluenethiosulfonate with in situ-generated arynes (from 2-bromo-6-fluorobenzaldehyde) produces 4-bromobenzo[b]thiophene, which is subsequently oxidized. This route offers regioselectivity but requires specialized reagents like cesium fluoride.

Industrial and Laboratory-Scale Considerations

Scalability

The halogenated benzaldehyde route is preferred for large-scale synthesis due to its operational simplicity and high yields. In contrast, aryne cyclization is limited to laboratory settings because of its sensitivity to moisture and temperature.

Cost Analysis

Hydrogen peroxide is cost-effective for industrial oxidation, whereas m-CPBA is reserved for high-purity applications. DBU-mediated decarboxylation incurs higher reagent costs but reduces purification steps.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing sulfone groups activate the aromatic ring for nucleophilic substitution. Bromine at the 4-position participates in reactions with amines and oxygen nucleophiles:

Reaction ConditionsReagentsProduct/YieldSource Citation
DCM, morpholine (2 eq.), 12 h, RTMorpholineMonoamine derivative (trace)
DMF, morpholine (2 eq.), 12 h, RTMorpholineMonoamine derivative (15%)
MeCN, reflux, 24 hMorpholineMonoamine derivative (6%)

Mechanistic studies suggest that the sulfone groups direct nucleophilic attack to the para-position of bromine, though yields vary significantly with solvent polarity and temperature. Computational analysis of analogous systems reveals a stepwise mechanism involving π-stacked intermediates .

Cross-Coupling Reactions

The C–Br bond undergoes palladium-catalyzed coupling reactions, enabling functionalization at the 4-position:

Reaction TypeCatalytic SystemSubstrateProduct/YieldSource Citation
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Arylboronic acidsBiaryl derivatives (moderate)
Direct C–H ArylationPd(OAc)₂, PivOH, Ag₂CO₃HeteroarenesMono-arylated products (selective)

For Suzuki couplings, electron-deficient arylboronic acids show enhanced reactivity due to better transmetallation kinetics. Direct arylation proceeds via a C–H activation pathway, with the sulfone groups acting as directing groups .

Reductive Debromination

Controlled reduction removes the bromine substituent while retaining the sulfone functionality:

ConditionsReagentsProductYieldSource Citation
H₂ (1 atm), Pd/CEthanol, RTBenzo[b]thiophene 1,1-dioxide>90%

This reaction is critical for generating unsubstituted intermediates for further derivatization .

Electrophilic Aromatic Substitution

The sulfone groups deactivate the ring toward traditional electrophiles, but directed ortho-metalation enables functionalization:

ReactionReagentsPositionSource Citation
NitrationHNO₃, H₂SO₄Predominantly C3
BrominationBr₂, FeCl₃C5/C7

Nitration of brominated benzothiophene derivatives favors the C3 position due to steric and electronic effects, as demonstrated in debromination studies .

Aryne-Mediated Annulation

Involves aryne intermediates for constructing polycyclic systems:

ConditionsReagentsProductMechanism InsightSource Citation
CsF, 18-crown-6, MeCNAlkynyl sulfidesBenzothiophene coresNucleophilic S-attack on arynes

The sulfur atom initiates nucleophilic attack on strained arynes, followed by cyclization to form fused thiophene systems. Regioselectivity is influenced by substituents .

Oxidation and Reduction Pathways

The sulfone group remains stable under most conditions, but the thiophene ring can undergo redox transformations:

ReactionReagentsOutcomeSource Citation
H₂O₂, AcOHOxidationStable sulfone
Zn, NH₄ClReductionPartial ring saturation

Key Mechanistic Insights

  • Electronic Effects : Sulfone groups increase ring electron deficiency, enhancing bromine’s leaving-group ability in SNAr and cross-coupling reactions .

  • Regioselectivity : Steric hindrance from the sulfone groups directs electrophiles to C3/C5 positions .

  • Dynamic Intermediates : Computational studies reveal hidden intermediates in arylation pathways, with lifetimes exceeding 500 fs .

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
4-Bromo-1-benzothiophene 1,1-dioxide serves as a crucial intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations, making it a valuable building block in organic synthesis. The compound can undergo reactions such as oxidation, reduction, and nucleophilic substitution, facilitating the creation of diverse derivatives with tailored properties.

Synthesis Methods
The synthesis of this compound can be achieved through several methods:

  • Electrochemical Synthesis : Utilizing graphite felt electrodes under controlled current conditions.
  • Traditional Organic Reactions : Involving benzo[b]thiophene and oxidizing agents like dihydrogen peroxide in an inert atmosphere at elevated temperatures.

Biological Applications

Pharmacological Potential
Research indicates that this compound exhibits promising biological activities. It has been studied for its potential as a pharmacophore in drug development, particularly against various diseases. Its ability to inhibit specific metabolic enzymes suggests therapeutic applications in treating conditions like cancer and fungal infections .

Case Studies
Recent studies have explored the compound's interactions with biological systems. For instance:

  • Antitumor Activity : Fluorescent conjugates of benzothiophene derivatives have shown efficacy as mitochondria-targeting antitumor agents .
  • Enzyme Inhibition : The compound has demonstrated potential in inhibiting enzymes involved in metabolic pathways, indicating its role as a lead compound for further drug development.

Industrial Applications

Materials Science
In materials science, this compound is utilized in the production of advanced materials due to its stability and reactivity. The sulfone group enhances its solubility in organic solvents, making it suitable for various applications including:

  • Polymer Synthesis : Acting as a building block for synthesizing polymers with specific properties.
  • Coatings and Adhesives : Its chemical properties allow it to be used in formulations that require stability and durability.

Mechanism of Action

The mechanism of action of 4-Bromo-1-benzothiophene 1,1-dioxide involves its interaction with molecular targets through its bromine and sulfone groups. These interactions can lead to various chemical transformations, such as nucleophilic substitution and oxidation-reduction reactions. The specific pathways and molecular targets depend on the context of its application and the nature of the interacting species .

Comparison with Similar Compounds

Positional Isomers: 3-Bromo-1-benzothiophene 1,1-Dioxide

The 3-bromo isomer (CAS 16957-97-4) shares the same molecular formula (C₈H₅BrO₂S) but differs in bromine placement. Positional isomerism can significantly alter reactivity. For example, in dihydrothiophene 1,1-dioxides, bromine addition to 2,5-dihydro isomers occurs in aprotic media, whereas 2,3-dihydro isomers require aqueous conditions . This suggests that bromine positioning in benzothiophene derivatives may similarly influence reaction pathways, such as nucleophilic substitution or cycloaddition.

Thiazetidine and Thiete 1,1-Dioxides

  • Thiazetidine 1,1-dioxides (e.g., 1,2-thiazetidine-3-acetic acid derivatives) exhibit moisture sensitivity, hydrolyzing to sulfonic acids under humid conditions . In contrast, benzothiophene dioxides, with fused aromatic systems, may demonstrate greater stability due to resonance stabilization.
  • Thiete 1,1-dioxides (e.g., 3-chlorothiete 1,1-dioxide) are synthesized via catalytic oxidation and chlorination, serving as intermediates for Diels-Alder reactions . Benzothiophene dioxides, with extended conjugation, may exhibit enhanced electrophilicity in similar reactions.

Benzothiadiazine and Benzothiazine Dioxides

  • Benzothiadiazine 1,1-dioxides (e.g., 3-(6-bromo-4-oxo-4H-chromen-3-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dione) are medicinally significant, with applications in hypertension and antimicrobial therapies .
  • Benzothiazine dioxides (e.g., 6-bromo-1-ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide) are studied for their crystallographic properties and synthetic versatility .

Table 1: Structural and Functional Comparison

Compound Key Features Reactivity/Applications
4-Bromo-1-benzothiophene 1,1-dioxide Aromatic sulfone with 4-bromo substituent; potential electrophilic sites Likely stable under dry conditions; synthetic intermediate
3-Bromo-1-benzothiophene 1,1-dioxide Bromine at 3-position; similar molecular weight (243.92 g/mol) Position-dependent substitution reactions
Thiazetidine 1,1-dioxides Moisture-sensitive; hydrolyze to sulfonic acids Labile intermediates in peptide-like syntheses
Benzothiadiazine 1,1-dioxides Medicinal applications (e.g., antimicrobial) Target for drug design

Reactivity and Chemical Properties

Bromine Addition and Elimination

In dihydrothiophene dioxides, bromine addition to 2,5-dihydro isomers yields 3,4-dibromo derivatives, while 2,3-dihydro isomers form 2,3-dibromo products . Dehydrobromination of these derivatives generates mono-bromo compounds (e.g., 3-bromo-2,3-dihydrothiophene 1,1-dioxide). For benzothiophene dioxides, analogous reactions may proceed with regioselectivity influenced by the aromatic system.

Grignard Reactions

Benzothiophene dioxides, with conjugated sulfone groups, may exhibit distinct reactivity due to reduced acidity of α-hydrogens compared to non-aromatic sulfones.

Hydrolysis and Stability

Thiazetidine dioxides hydrolyze readily to sulfonic acids under humidity, whereas benzothiophene dioxides likely resist hydrolysis due to aromatic stabilization .

Biological Activity

4-Bromo-1-benzothiophene 1,1-dioxide is a compound belonging to the benzothiophene family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications based on recent studies.

This compound has the molecular formula C8H5BrO2SC_8H_5BrO_2S and is characterized by a bromine atom attached to a benzothiophene ring that contains a sulfone group (dioxide). The compound exhibits significant lipophilicity, indicated by its log P values ranging from 2.38 to 4.37, which suggests good permeability through biological membranes .

Biological Activities

The biological activities of this compound are extensive and include:

  • Antimicrobial Activity : Studies have shown that benzothiophene derivatives possess antimicrobial properties against various pathogens. The compound has demonstrated effectiveness against Gram-positive bacteria and may serve as a potential alternative to traditional antibiotics .
  • Antioxidant Properties : The presence of the sulfur atom in the structure contributes to its antioxidant activity, which is crucial for combating oxidative stress in biological systems .
  • Anti-inflammatory Effects : Research indicates that benzothiophene derivatives can inhibit inflammatory pathways, making them valuable in treating conditions characterized by chronic inflammation .
  • Neuroprotective Effects : Compounds similar to this compound have shown promise in neuroprotection, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. They act as inhibitors of calpain I, an enzyme implicated in neurodegeneration .

Synthesis

The synthesis of this compound can be achieved through several methods, including:

  • Electrophilic Aromatic Substitution : This method involves the bromination of benzothiophene followed by oxidation to form the sulfone group.
  • Suzuki-Miyaura Coupling : A recent study highlighted a novel method using sulfinate esters for synthesizing dibenzothiophene S-oxides, which could be adapted for producing various benzothiophene derivatives .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several benzothiophene derivatives, including this compound. The disk diffusion method revealed significant inhibition zones against Staphylococcus aureus and Escherichia coli, indicating strong antimicrobial potential. The minimum inhibitory concentration (MIC) values were determined to be lower than those of standard antibiotics used for comparison .

Case Study 2: Neuroprotective Effects

In vitro studies using human dopaminergic SH-SY5Y neuroblastoma cells treated with MPP+ showed that this compound significantly reduced cell death compared to control groups. This suggests its potential role as a neuroprotective agent against toxic insults associated with neurodegenerative diseases .

Summary Table of Biological Activities

Activity TypeMechanism/EffectReference
AntimicrobialInhibition of bacterial growth
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of inflammatory cytokines
NeuroprotectiveInhibition of calpain I; reduced neurotoxicity

Q & A

Q. What are common synthetic routes for preparing 4-Bromo-1-benzothiophene 1,1-dioxide, and how does sulfone conjugation influence bromination regioselectivity?

The compound is synthesized via bromination of 1-benzothiophene 1,1-dioxide derivatives. For example, bromine adds to dihydrothiophene 1,1-dioxides in aprotic media to form dibrominated intermediates, which undergo dehydrobromination to yield bromo-substituted products. Regioselectivity is influenced by the sulfone group’s conjugation with the double bond: α-sulfones (conjugated) favor bromination at positions stabilized by resonance, while β-sulfones (non-conjugated) react at distinct sites. Solvent choice (aprotic vs. aqueous) and reaction temperature are critical for controlling outcomes .

Q. What spectroscopic techniques are essential for characterizing this compound?

Infrared (IR) spectroscopy identifies key functional groups like S=O (1100–1300 cm⁻¹) and C-Br (500–700 cm⁻¹). Nuclear Magnetic Resonance (NMR) distinguishes bromine’s deshielding effects on adjacent protons, while X-ray crystallography (as used in structural studies of related sulfones) confirms regiochemistry and molecular geometry .

Q. How does the sulfone group affect the reactivity of this compound in nucleophilic substitutions?

The electron-withdrawing sulfone group activates the bromine atom for nucleophilic substitution. For example, sodium iodide in acetone replaces bromine with iodine via an SN2 mechanism. Polar aprotic solvents enhance reaction rates by stabilizing transition states. Competing elimination pathways can be minimized by optimizing reaction time and temperature .

Q. What safety precautions are necessary when handling brominated sulfones like this compound?

Use personal protective equipment (PPE), including gloves and goggles, and work in a fume hood. Brominated compounds may release HBr under heat; avoid contact with bases. Storage in cool, dry conditions prevents decomposition. Refer to safety protocols for analogous brominated aldehydes, which highlight risks of skin/eye irritation and systemic toxicity .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the reactivity of brominated sulfones under varying conditions?

Discrepancies in cross-coupling or substitution reactions often arise from differences in sulfone conjugation, moisture content, or catalyst choice. Isotopic labeling (e.g., deuterated solvents) and kinetic studies can identify rate-determining steps. For example, Grignard reactions with dihydrothiophene dioxides proceed via sulfinic anhydride intermediates, as proposed in , requiring anhydrous conditions to avoid side reactions .

Q. What computational methods predict the electronic properties of this compound?

Density Functional Theory (DFT) calculates electron distribution, HOMO-LUMO gaps, and sulfone-induced polarization. These models explain regioselectivity in electrophilic substitutions and predict stability in cycloadditions. Structural data from crystallography (e.g., bond lengths in ) validates computational predictions .

Q. How does thermal stability vary between conjugated and non-conjugated sulfones, and what decomposition pathways are observed?

Conjugated sulfones (e.g., α-sulfones) exhibit higher thermal stability due to resonance stabilization. Decomposition may release SO₂ or form cyclic byproducts. demonstrates reversible decomposition of sulfone esters under heat, suggesting controlled thermolysis for functional group transformations. Thermogravimetric analysis (TGA) quantifies stability under varying temperatures .

Q. What strategies optimize multi-step syntheses of this compound derivatives for medicinal chemistry applications?

Modular approaches include halogenation followed by cross-coupling (e.g., Suzuki-Miyaura) or cycloaddition (e.g., Diels-Alder). outlines methods for substituted benzothiopyran dioxides using n-BuLi-mediated lithiation. Purification via column chromatography or recrystallization ensures high yields, while LC-MS monitors intermediate purity .

Q. How can isomerization during synthesis be controlled or exploited for derivative diversification?

Isomerization occurs under basic conditions, converting 2,5-dihydrothiophene dioxides to 2,3-isomers. Reaction monitoring via HPLC or NMR allows real-time adjustment of base strength and reaction time. This process enables access to diverse regioisomers for structure-activity relationship (SAR) studies .

Q. What methodologies address contradictory biological activity data in sulfone derivatives?

In vitro assays (e.g., antimicrobial, cytotoxicity) should include positive controls and replicate experiments. evaluates benzothiazine derivatives using standardized protocols. Discrepancies may arise from impurity profiles or solvent effects; orthogonal assays (e.g., enzymatic vs. cell-based) validate biological relevance .

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